molecular formula C21H14BrClN2O3 B5242259 N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-5-bromo-2-methoxybenzamide

N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-5-bromo-2-methoxybenzamide

Cat. No.: B5242259
M. Wt: 457.7 g/mol
InChI Key: UDJCWEDNCZISPD-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-5-bromo-2-methoxybenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties . This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-5-bromo-2-methoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated products .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 2-phenyl benzoxazole sulfonamide
  • 2-piperidine-benzoxazole sulfonamides
  • N-[3-(benzimidazol-2-ylamino)phenyl] derivatives

Uniqueness

N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-5-bromo-2-methoxybenzamide stands out due to its unique combination of substituents, which confer specific biological activities and chemical reactivity. Its structural features, such as the presence of bromine and methoxy groups, contribute to its distinct properties compared to other benzoxazole derivatives .

Properties

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-5-bromo-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14BrClN2O3/c1-27-18-9-6-12(22)10-15(18)20(26)24-13-7-8-16(23)14(11-13)21-25-17-4-2-3-5-19(17)28-21/h2-11H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDJCWEDNCZISPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(=O)NC2=CC(=C(C=C2)Cl)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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